molecular formula C21H30O3 B1208006 17-Hydroxypregnenedione CAS No. 641-80-5

17-Hydroxypregnenedione

Cat. No. B1208006
CAS RN: 641-80-5
M. Wt: 330.5 g/mol
InChI Key: RCFJDVCRANOZEL-CEGNMAFCSA-N
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Description

17-Hydroxypregnenedione (17-OHP) is a steroid hormone that is naturally produced in the adrenal gland. It is an intermediate in the biosynthesis of other steroid hormones, such as cortisol and testosterone. 17-OHP has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Enzymatic Decomposition and Metabolite Formation

17-Hydroxypregnenedione is involved in enzymatic decomposition processes. A study by Hrycay et al. (1972) found that pregnene 17α-hydroperoxides, upon decomposition by adrenocortical microsomal fractions, yield metabolites like 17α-hydroxyprogesterone and androstenedione.

Influence on Androgen Synthesis

Ellislegrande (1972) demonstrated that serotonin and melatonin influence the synthesis of androgens, including this compound, in rat testicular preparations, affecting various enzyme activities related to steroid biotransformation Ellislegrande, (1972).

Polymorphism and Solvates Formation

Kuhnert-Brandstätter and Gasser (1971) found that this compound derivatives exhibit the ability to form polymorphs and solvates, which has implications in pharmaceutical preparations and the stability of these compounds Kuhnert-Brandstätter & Gasser, (1971).

Role in Congenital Adrenal Hyperplasia

Pang et al. (1980) explored the role of this compound in congenital adrenal hyperplasia due to 21-hydroxylase deficiency. Elevated levels of this compound in amniotic fluid were associated with the condition Pang et al., (1980).

Regulation in Human Theca Interna Cells

McAllister et al. (1989) investigated the regulation of this compound in human theca interna cells, particularly how it's influenced by various hormonal and enzymatic factors McAllister et al., (1989).

Biosynthesis and Metabolism in Human Midterm Placenta and Fetal Liver

Jungmann and Schweppe (1967) provided insights into the biosynthesis and metabolism of this compound in human midterm placenta and fetal liver, indicating complex enzymatic pathways involved in the formation of various steroids Jungmann & Schweppe, (1967).

Enzyme Activities in Human Adrenal Cortex

Couch, Muller, and Winter (1986) conducted kinetic analyses on human adrenal microsomes, revealing insights into the enzymatic activities related to this compound, specifically the 17-hydroxylase and 17,20-desmolase activities Couch, Muller, & Winter, (1986).

Control of Oestradiol Secretion in Human Granulosa-Lutein Cells

Wood et al. (1994) investigated the role of this compound in the control of oestradiol secretion by human granulosa-lutein cells, highlighting its involvement in the steroidogenesis pathway Wood et al., (1994).

Role in Steroidogenesis

The role of this compound in steroidogenesis has been a subject of various studies. For instance, Swart et al. (1993) demonstrated its involvement in different metabolic pathways including hydroxylation processes in steroidogenesis Swart et al., (1993).

Ovarian Steroid Biosynthesis

Warren and Salhanick (1961) studied steroid biosynthesis in the human ovary, identifying this compound as a significant component in this process Warren & Salhanick, (1961).

Biochemical Analysis

Biochemical Properties

17-Hydroxypregnenedione is involved in several biochemical reactions, primarily in the adrenal glands and gonads. It is synthesized from pregnenolone through the action of the enzyme 17α-hydroxylase (CYP17A1) . This compound interacts with various enzymes, including 21-hydroxylase and 11-hydroxylase, to produce cortisol and other glucocorticoids . Additionally, this compound serves as a precursor for the synthesis of androgens and estrogens through its conversion to dehydroepiandrosterone (DHEA) by the enzyme 17,20-lyase . These interactions highlight the compound’s central role in steroidogenesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the adrenal glands, it is involved in the production of cortisol, which regulates stress responses, metabolism, and immune function . In gonadal tissues, this compound contributes to the synthesis of sex steroids, impacting reproductive function and secondary sexual characteristics . The compound’s role in modulating gene expression and cellular metabolism underscores its importance in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and receptors. It acts as a substrate for 21-hydroxylase and 11-hydroxylase, facilitating the production of cortisol and other glucocorticoids . Additionally, this compound is converted to DHEA by 17,20-lyase, which then serves as a precursor for androgens and estrogens . These molecular interactions are critical for the regulation of steroid hormone biosynthesis and their subsequent physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s levels fluctuate during different stages of development, with peak levels observed at the end of puberty and during pregnancy . The stability of this compound in vitro and in vivo is influenced by factors such as enzyme activity and metabolic conditions . Long-term studies have indicated that sustained levels of the compound can affect cellular metabolism and hormone production.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Low to moderate doses of the compound have been shown to support normal steroidogenesis and hormone production . High doses can lead to adverse effects, including disruptions in cortisol synthesis and potential toxicity . These dosage-dependent effects highlight the importance of precise regulation of this compound levels in maintaining physiological balance.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of glucocorticoids, androgens, and estrogens. It is synthesized from pregnenolone by 17α-hydroxylase and further converted to cortisol by 21-hydroxylase and 11-hydroxylase . Additionally, this compound serves as a precursor for DHEA, which is then converted to androgens and estrogens by 17,20-lyase . These metabolic pathways underscore the compound’s central role in steroid hormone biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is primarily localized in the adrenal glands and gonads, where it participates in steroidogenesis . Transporters such as steroidogenic acute regulatory protein (StAR) facilitate the movement of this compound across cellular membranes . These transport mechanisms ensure the proper distribution and availability of the compound for hormone synthesis.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and endoplasmic reticulum, where it participates in steroid hormone biosynthesis . The enzyme 17α-hydroxylase, responsible for its synthesis, is located in the mitochondria, highlighting the importance of subcellular localization in its activity . Additionally, post-translational modifications and targeting signals direct this compound to specific organelles, ensuring its proper function in steroidogenesis .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,16-18,24H,5-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFJDVCRANOZEL-CEGNMAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982612
Record name 17-Hydroxypregn-5-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

641-80-5
Record name 17-Hydroxypregn-5-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Hydroxypregnenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxypregn-5-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pregn-5-ene-3,20-dione-17-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 17-hydroxypregnenedione isomerase in the context of steroid hormone biosynthesis?

A1: The provided research paper focuses on the presence of this compound isomerase in beef adrenal cortex []. This enzyme plays a crucial role in steroid hormone biosynthesis, specifically in the conversion of Δ5-steroids to Δ4-steroids. While the paper doesn't delve into the downstream effects, this enzymatic conversion is essential for the production of various steroid hormones, including cortisol and aldosterone, which are vital for regulating metabolism, stress response, and electrolyte balance.

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